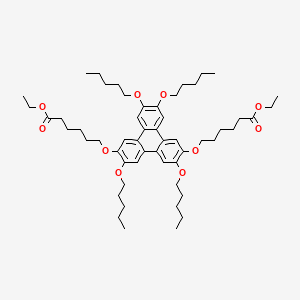
Diethyl 6,6'-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate is a complex organic compound known for its unique structural properties. It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar structures through molecular self-assembly. These compounds exhibit remarkable photoconductivity and high charge carrier mobility, making them valuable in the field of optoelectronics .
Vorbereitungsmethoden
The synthesis of Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate involves several steps. The starting material is typically a triphenylene core, which is functionalized with pentyloxy groups at positions 3, 6, 10, and 11. This functionalization is achieved through nucleophilic substitution reactions. The resulting intermediate is then reacted with diethyl 6-bromohexanoate under basic conditions to form the final product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the pentyloxy groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride. These reactions often target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pentyloxy groups, where nucleophiles such as halides or amines replace the pentyloxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex liquid crystalline materials. Its unique structural properties make it a valuable component in the design of new materials with specific optical and electronic properties.
Biology: The compound’s ability to form ordered structures through self-assembly is of interest in the study of biological membranes and other self-organizing systems.
Medicine: Research is ongoing into the potential use of discotic liquid crystals in drug delivery systems, where their ability to form ordered structures could be harnessed to control the release of therapeutic agents.
Industry: In the field of optoelectronics, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Wirkmechanismus
The mechanism by which Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate exerts its effects is primarily related to its ability to form ordered columnar structures. These structures facilitate efficient charge transport and photoconductivity. The molecular targets and pathways involved include interactions with light and charge carriers, which are crucial for its applications in optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate can be compared with other discotic liquid crystals, such as:
Hexakis(pentyloxy)triphenylene: This compound has similar structural properties but lacks the ester functional groups, which can affect its solubility and reactivity.
Hexakis(hexyloxy)triphenylene: Similar to the pentyloxy derivative, but with longer alkyl chains, which can influence the compound’s liquid crystalline properties and phase behavior.
Hexakis(octyloxy)triphenylene:
The uniqueness of Diethyl 6,6’-((3,6,10,11-tetrakis(pentyloxy)triphenylene-2,7-diyl)bis(oxy))dihexanoate lies in its combination of ester and pentyloxy functional groups, which provide a balance of solubility, reactivity, and liquid crystalline behavior .
Eigenschaften
Molekularformel |
C54H80O10 |
|---|---|
Molekulargewicht |
889.2 g/mol |
IUPAC-Name |
ethyl 6-[7-(6-ethoxy-6-oxohexoxy)-3,6,10,11-tetrapentoxytriphenylen-2-yl]oxyhexanoate |
InChI |
InChI=1S/C54H80O10/c1-7-13-21-29-59-47-35-41-42(36-48(47)60-30-22-14-8-2)46-40-52(64-34-26-18-20-28-54(56)58-12-6)50(62-32-24-16-10-4)38-44(46)43-37-49(61-31-23-15-9-3)51(39-45(41)43)63-33-25-17-19-27-53(55)57-11-5/h35-40H,7-34H2,1-6H3 |
InChI-Schlüssel |
JJRFPYRIOOXAHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC(=O)OCC)OCCCCC)OCCCCC)OCCCCCC(=O)OCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


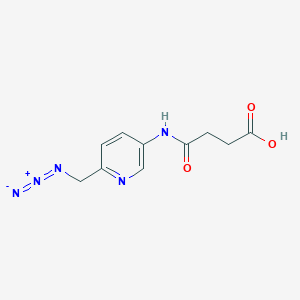
![3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14786766.png)
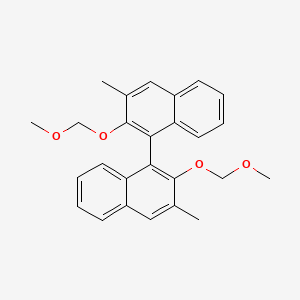
![Methyl 3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate](/img/structure/B14786775.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)
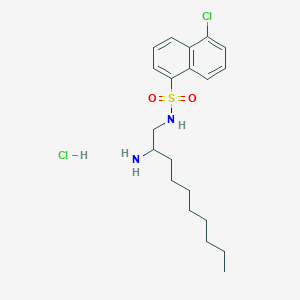
![1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B14786798.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14786800.png)
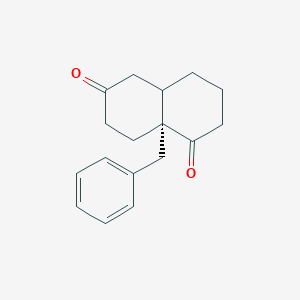
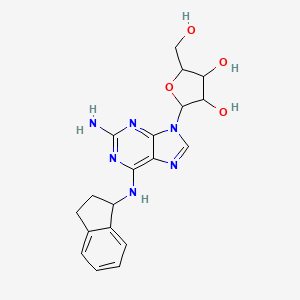
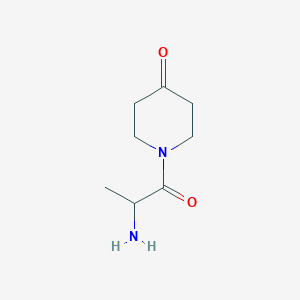
![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)
